Cas no 892761-94-3 (4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine)
4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
- 1H-1,2,3-Triazol-5-amine, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-
- 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine
- AKOS001907612
- 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
- F1609-0394
- CCG-166632
- 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
- 892761-94-3
-
- Inchi: 1S/C17H11FN6O3/c18-10-3-1-2-4-11(10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-5-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2
- InChI Key: WKOSDBKARHJEGN-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2F)C(N)=C(C2ON=C(C3=CC=C4OCOC4=C3)N=2)N=N1
Computed Properties
- Exact Mass: 366.08766640g/mol
- Monoisotopic Mass: 366.08766640g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 533
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 114Ų
Experimental Properties
- Density: 1.72±0.1 g/cm3(Predicted)
- Boiling Point: 620.8±65.0 °C(Predicted)
- pka: -4.46±0.19(Predicted)
4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1609-0394-2μmol |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-5μmol |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-10μmol |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-20μmol |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-1mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-2mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-3mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-4mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-5mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0394-10mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
892761-94-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
Chemical Profile of 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine (CAS No. 892761-94-3)
The compound 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine, identified by its CAS number 892761-94-3, represents a sophisticated molecular entity designed for applications in the field of pharmaceutical chemistry. This heterocyclic compound features a complex arrangement of fused rings and functional groups, making it a candidate for further exploration in medicinal chemistry and drug discovery programs.
At the core of this molecule lies a triazole ring system connected to an oxadiazole moiety, both of which are well-documented scaffolds in the development of biologically active compounds. The presence of a 2H-1,3-benzodioxol (also known as 7-hydroxystauroside) group introduces an aromatic oxygen-rich structure that is often associated with enhanced binding affinity to biological targets. The 2-fluorophenyl substituent appended to the triazole ring adds another layer of complexity, potentially influencing both the electronic properties and metabolic stability of the compound.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of such molecules with greater accuracy. The combination of electronic and steric effects arising from the various substituents in 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine suggests potential interactions with enzymes and receptors relevant to therapeutic intervention. This has prompted investigations into its possible role as an intermediate in synthesizing novel therapeutic agents.
In the context of modern drug design, the incorporation of fluorine atoms is a common strategy to modulate bioavailability and target specificity. The fluorophenyl group in this compound may contribute to improved lipophilicity and reduced susceptibility to metabolic degradation pathways such as cytochrome P450-mediated oxidation. Such attributes are highly valued in the development of long-lasting pharmacotherapeutics.
The oxadiazole component is another key structural feature that has garnered attention for its role in enhancing binding affinity at protein targets. Oxadiazole derivatives are known for their ability to engage with various biological pathways, including those involved in inflammation and cancer progression. The specific arrangement of atoms in this heterocycle may facilitate interactions with enzymes or receptors that are critical for disease modulation.
Current research endeavors are increasingly leveraging high-throughput screening techniques coupled with machine learning algorithms to accelerate the identification of lead compounds. The structural motifs present in 4-(3-(2H-benzodioxol[5]yl)-1H-indazol[1,5-a][1,2]triazolo[4,5-c]pyrazin]-6(7H)-ylamino)benzoic acid (a related compound with similar scaffolding) have provided valuable insights into optimizing drug-like properties. These studies underscore the importance of rational molecular design in achieving desired pharmacological outcomes.
The synthesis and characterization of this compound involve meticulous attention to reaction conditions and purification techniques to ensure high yield and purity. Advances in synthetic methodologies have made it feasible to construct such complex molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations play pivotal roles in forming the necessary carbon-carbon bonds that define its structure.
Evaluation of potential biological activity requires rigorous testing across multiple models systems. Initial assays may focus on assessing interactions with enzymes or receptors known to be involved in disease pathways relevant to the intended therapeutic area. The presence of multiple aromatic rings and heterocyclic systems suggests that this compound may exhibit multiple modes of action simultaneously.
The role of computational modeling cannot be overstated in contemporary drug discovery workflows. Molecular docking studies can predict how this molecule might interact with biological targets at an atomic level. Such simulations provide critical data points for guiding experimental design and optimizing lead compounds for efficacy and safety profiles aligned with regulatory standards.
As research progresses into more sophisticated molecular architectures like those found in 4-(3-(6-hydroxybenzofuran)-7-methylindazol[1,5-a][1,2]triazolo[4,5-c]pyrazin]-6(7H)-ylamino)benzoic acid, new opportunities emerge for therapeutic intervention across diverse disease indications. The unique combination of structural features present here positions it as a promising candidate for further development within pharmaceutical pipelines targeting unmet medical needs.
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